molecular formula C8H17N B13886202 N-(1-cyclopropylethyl)propan-1-amine

N-(1-cyclopropylethyl)propan-1-amine

Cat. No.: B13886202
M. Wt: 127.23 g/mol
InChI Key: VGOMOCGDBFYKEW-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)propan-1-amine is a secondary amine characterized by a cyclopropylethyl group attached to a propylamine backbone. Its molecular formula is C₈H₁₇N (molecular weight: 127.23 g/mol). The cyclopropyl ring introduces significant angle strain, which can enhance reactivity in ring-opening or functionalization reactions . This compound’s unique structure may influence its physicochemical properties, such as solubility (logP) and steric hindrance, making it distinct from other amines.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-(1-cyclopropylethyl)propan-1-amine

InChI

InChI=1S/C8H17N/c1-3-6-9-7(2)8-4-5-8/h7-9H,3-6H2,1-2H3

InChI Key

VGOMOCGDBFYKEW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1CC1

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Preparation Methods of N-(1-cyclopropylethyl)propan-1-amine

Reductive Amination of Cyclopropyl Ketones

One of the primary synthetic routes to this compound involves reductive amination of cyclopropyl ketones with propan-1-amine or ammonia, followed by reduction. This method is well-established for secondary amine synthesis and is adaptable to substrates bearing cyclopropyl groups.

General Reaction Scheme:

$$
\text{Cyclopropyl ketone} + \text{Propan-1-amine} \xrightarrow{\text{Reductive amination}} \text{this compound}
$$

  • Step 1: Formation of imine or iminium intermediate by condensation of cyclopropyl ketone with propan-1-amine.
  • Step 2: Reduction of the imine intermediate using hydrogen gas in the presence of a catalyst (e.g., Pd/C, Raney Ni) or chemical reductants such as sodium cyanoborohydride (NaBH3CN).
Reaction Conditions:
Parameter Typical Conditions
Solvent Methanol, ethanol, or other polar solvents
Temperature Room temperature to reflux
Catalyst/Reductant Pd/C with H2 or NaBH3CN
Reaction Time Several hours (4–24 h)

This method requires careful control of reaction parameters to optimize yield and purity, especially due to the sensitivity of the cyclopropyl ring to harsh conditions.

Alkylation of Propan-1-amine with Cyclopropylethyl Halides

An alternative synthetic route is the nucleophilic substitution (alkylation) of propan-1-amine with 1-cyclopropylethyl halides (e.g., bromide or chloride). This method involves the direct alkylation of the primary amine with an alkyl halide bearing the cyclopropyl substituent.

General Reaction Scheme:

$$
\text{Propan-1-amine} + \text{1-cyclopropylethyl halide} \rightarrow \text{this compound}
$$

  • Mechanism: Nucleophilic attack of the amine nitrogen on the alkyl halide carbon, displacing the halide ion.
  • Considerations: Secondary amine formation may require control to avoid over-alkylation to tertiary amines.
Reaction Conditions:
Parameter Typical Conditions
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Temperature Elevated temperatures (50–100 °C)
Base May include a base such as triethylamine to scavenge HX
Reaction Time Several hours

This method is less commonly reported due to the potential for side reactions and the availability of suitable alkyl halides.

Other Synthetic Approaches

While reductive amination and alkylation are the main routes, other methods such as catalytic hydrogenation of imines derived from cyclopropyl ketones and amines, or multi-step syntheses involving protection-deprotection strategies, may be employed depending on the availability of starting materials and desired purity.

Analysis of Preparation Methods

Method Advantages Disadvantages Yield & Purity Considerations
Reductive Amination High selectivity, mild conditions Requires careful control of reduction Typically moderate to high yield; purity depends on catalyst and conditions
Alkylation of Amine Direct, straightforward reaction Risk of over-alkylation, side products Variable yield; purification needed to remove tertiary amines
Catalytic Hydrogenation Efficient reduction step Sensitive to cyclopropyl ring stability High yield if conditions optimized

Research Findings and Notes

  • The cyclopropyl group introduces steric hindrance that can affect reaction rates and selectivity, particularly in nucleophilic substitution reactions.
  • Reductive amination is favored for its ability to form secondary amines selectively without extensive side reactions.
  • Reaction optimization includes solvent choice, temperature control, and catalyst selection to preserve the cyclopropyl ring and avoid ring-opening side reactions.
  • The compound’s secondary amine nature influences its reactivity in subsequent chemical transformations and biological interactions.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Reaction Type Typical Conditions Notes
Reductive Amination Cyclopropyl ketone + propan-1-amine Pd/C + H2 or NaBH3CN Condensation + Reduction Polar solvent, RT to reflux Preferred method; mild, selective
Alkylation of Propan-1-amine 1-cyclopropylethyl halide + propan-1-amine Base (e.g., triethylamine) Nucleophilic substitution Polar aprotic solvent, elevated T Risk of over-alkylation; less common
Catalytic Hydrogenation Imine intermediate Pd/C or Raney Ni + H2 Hydrogenation Mild temperature, controlled H2 Requires imine intermediate preparation

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyclopropylethyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form imine derivatives through nucleophilic addition reactions with aldehydes and ketones.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(1-cyclopropylethyl)propan-1-amine with structurally related amines:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Notes
This compound C₈H₁₇N 127.23 Cyclopropylethyl High ring strain, potential reactivity
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N 149.24 Phenyl, methyl Aromatic ring, higher logP (lipophilicity)
1-Cyclopropyl-2-propyn-1-amine C₆H₉N 95.14 Cyclopropyl, propynyl Alkyne group; smaller size, potential for click chemistry
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₅H₃₁N 345.52 Cyclohexyl, naphthyl Bulky substituents; lower solubility
N-{2-[3-fluoro-5-(methanesulfonyl)phenoxy]ethyl}propan-1-amine (Mesdopetam) C₁₂H₁₈FNO₃S 275.34 Fluorine, sulfonyl Electron-withdrawing groups; higher polar surface area (PSA)
Key Observations:
  • Cyclopropane vs. Cyclohexane : The cyclopropylethyl group in the target compound is smaller and more strained than the cyclohexyl group in C₂₅H₃₁N, leading to differences in steric hindrance and synthetic accessibility .
  • Electron Effects : Mesdopetam’s sulfonyl and fluorine substituents increase its polarity compared to the cyclopropylethyl group, which is less electron-withdrawing .
  • Lipophilicity : Phenpromethamine’s phenyl group contributes to higher logP values, suggesting better membrane permeability than the cyclopropylethyl analog .

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